Cas no 1381936-67-9 (2-Bromo-5-methylpyrimidin-4-amine)

2-Bromo-5-methylpyrimidin-4-amine is a brominated pyrimidine derivative with a reactive bromine substituent at the 2-position and an amino group at the 4-position, making it a versatile intermediate in organic synthesis. The presence of both bromine and amino functional groups enables selective cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating the construction of complex heterocyclic frameworks. The methyl group at the 5-position enhances steric and electronic modulation, improving selectivity in further derivatization. This compound is particularly useful in pharmaceutical and agrochemical research for the development of biologically active molecules. Its well-defined reactivity profile and stability under standard conditions make it a reliable building block for synthetic applications.
2-Bromo-5-methylpyrimidin-4-amine structure
1381936-67-9 structure
Product Name:2-Bromo-5-methylpyrimidin-4-amine
CAS No:1381936-67-9
MF:C5H6BrN3
MW:188.025239467621
CID:1029869
PubChem ID:71627042
Update Time:2025-06-10

2-Bromo-5-methylpyrimidin-4-amine Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-5-methylpyrimidin-4-amine
    • 4-Pyrimidinamine, 2-bromo-5-methyl-
    • DTXSID80856421
    • SB56014
    • 1381936-67-9
    • Inchi: 1S/C5H6BrN3/c1-3-2-8-5(6)9-4(3)7/h2H,1H3,(H2,7,8,9)
    • InChI Key: QVVJCOFQMMQFLO-UHFFFAOYSA-N
    • SMILES: BrC1=NC=C(C)C(N)=N1

Computed Properties

  • Exact Mass: 186.97451g/mol
  • Monoisotopic Mass: 186.97451g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 98.2
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 51.8Ų

2-Bromo-5-methylpyrimidin-4-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A089004705-1g
2-Bromo-5-methylpyrimidin-4-amine
1381936-67-9 95%
1g
411.84 USD 2021-06-01
Chemenu
CM166143-1g
2-bromo-5-methylpyrimidin-4-amine
1381936-67-9 95%
1g
$482 2021-08-05
Chemenu
CM166143-1g
2-bromo-5-methylpyrimidin-4-amine
1381936-67-9 95%
1g
$471 2023-02-18

Additional information on 2-Bromo-5-methylpyrimidin-4-amine

Introduction to 2-Bromo-5-methylpyrimidin-4-amine (CAS No. 1381936-67-9)

2-Bromo-5-methylpyrimidin-4-amine, identified by the Chemical Abstracts Service Number (CAS No.) 1381936-67-9, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical and chemical research. This compound belongs to the pyrimidine derivatives, a class of molecules widely recognized for their diverse biological activities and potential applications in drug development.

The molecular structure of 2-Bromo-5-methylpyrimidin-4-amine consists of a pyrimidine core substituted with a bromine atom at the 2-position and a methyl group at the 5-position, with an amine functional group at the 4-position. This specific arrangement of substituents imparts unique chemical and biological properties, making it a valuable intermediate in synthetic chemistry and a promising candidate for further exploration in medicinal chemistry.

In recent years, there has been a growing interest in pyrimidine-based compounds due to their role as key scaffolds in the design of therapeutic agents. The bromine atom in 2-Bromo-5-methylpyrimidin-4-amine serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings. These reactions are fundamental in constructing complex molecular architectures, enabling the synthesis of novel compounds with tailored biological activities.

One of the most compelling aspects of 2-Bromo-5-methylpyrimidin-4-amine is its potential application in the development of small-molecule inhibitors targeting various biological pathways. Pyrimidine derivatives have been extensively studied for their inhibitory effects on enzymes and receptors involved in cancer, inflammation, and infectious diseases. The amine group at the 4-position provides a nucleophilic site for covalent bond formation with biomolecules, facilitating the development of probes and inhibitors with high specificity.

Recent advancements in computational chemistry have further enhanced the understanding of 2-Bromo-5-methylpyrimidin-4-amine's interactions with biological targets. Molecular docking studies have revealed that this compound can bind to proteins with high affinity, suggesting its potential as a lead compound for drug discovery. Additionally, virtual screening techniques have been employed to identify derivatives of 2-Bromo-5-methylpyrimidin-4-amine that exhibit improved pharmacokinetic properties and reduced toxicity.

The synthesis of 2-Bromo-5-methylpyrimidin-4-amine involves multi-step organic transformations that highlight its synthetic utility. The bromination step at the 2-position is particularly noteworthy, as it can be achieved under mild conditions using selective brominating agents. This step is crucial for introducing the reactive bromine moiety that enables subsequent modifications. The methyl group at the 5-position is typically introduced through alkylation reactions, which can be performed using various alkylating agents.

The amine functionality at the 4-position is another key feature that contributes to the versatility of 2-Bromo-5-methylpyrimidin-4-amine. This group can participate in various chemical reactions, including acylation, alkylation, and condensation reactions, allowing for the introduction of diverse substituents. These modifications are essential for optimizing pharmacological properties such as solubility, bioavailability, and metabolic stability.

In clinical research, 2-Bromo-5-methylpyrimidin-4-amine has been explored as a precursor for developing novel therapeutic agents. Its structural features make it an attractive candidate for designing molecules that interact with specific biological targets implicated in diseases such as cancer and neurodegenerative disorders. Preclinical studies have demonstrated promising results in vitro and in vivo, indicating its potential as a lead compound for further development.

The role of 2-Bromo-5-methylpyrimidin-4-amine in medicinal chemistry is further underscored by its presence in several patent literature reports detailing novel drug candidates derived from this scaffold. These reports highlight its importance as a building block for generating structurally diverse libraries of compounds suitable for high-throughput screening (HTS) campaigns. The ability to rapidly synthesize and modify derivatives of 2-Bromo-5-methylpyrimidin-4-am ine has accelerated the discovery process in drug development pipelines.

Future directions in the study of 2-Bromo -5-methylpyrimidin -4 -amine include exploring its applications in polymer chemistry and material science. Pyrimidine-based polymers have shown promise as biodegradable materials and conductive polymers due to their unique electronic properties. The incorporation of 2-Bromo -5 -methylpy rimidin -4 -amine into polymer backbones could lead to novel materials with enhanced performance characteristics.

Environmental considerations also play a role in the research and application of 2-Bromo -5 -methylpy rimidin -4 -amine. Efforts are being made to develop sustainable synthetic routes that minimize waste generation and reduce environmental impact. Green chemistry principles are being applied to optimize reaction conditions, improve yields, and employ renewable resources in the synthesis process.

In conclusion, 2-Bromo -5 -methylpy rimidin -4 -amine (CAS No .1381936 -67 -9) is a multifaceted compound with significant potential across multiple domains of chemical research . Its structural features , synthetic accessibility , and biological relevance make it an invaluable tool for pharmaceutical discovery , material science , and environmental chemistry . As research continues to uncover new applications , this compound is poised to remain at forefront of scientific innovation .

Recommended suppliers
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd